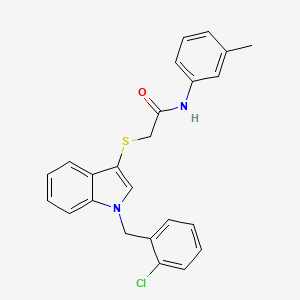
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by its aromatic indole core substituted with a 2-chlorobenzyl group and a thioether linkage to an N-(m-tolyl)acetamide moiety. This unique structural combination renders the compound significant for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step organic synthesis process. One approach involves the reaction of 1-(2-chlorobenzyl)-1H-indole-3-thiol with N-(m-tolyl)chloroacetamide under basic conditions. The thiol group of the indole reacts with the chloroacetamide, forming the thioether bond. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). Reflux conditions are often employed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: For industrial-scale production, the reaction parameters can be optimized to maximize yield and purity. Continuous flow reactors may be utilized to enhance the efficiency of the process, providing better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Friedel-Crafts acylation or alkylation reactions utilizing aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: The formation of sulfoxides and sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of acylated or alkylated derivatives on aromatic rings.
Scientific Research Applications
This compound is versatile in scientific research, notably in:
Chemistry: Utilized in the synthesis of complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biological probe due to its indole structure, which is common in many bioactive molecules.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide primarily involves:
Molecular Targets: Interaction with specific proteins or enzymes, often linked to its aromatic indole core.
Pathways Involved: Modulation of cellular pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-1H-indole: Lacks the thioether and acetamide moieties.
N-(m-tolyl)acetamide: Lacks the indole and 2-chlorobenzyl groups.
Thioether-linked indole derivatives: May have different substituents, altering their chemical and biological properties.
This article should give you a comprehensive overview of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its significance in various fields of research. Hope you found this enlightening!
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLQNBDZOBQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














